tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.4 g/mol. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate typically involves the protection of amino acids and subsequent coupling reactions. One common method involves the use of tert-butyl esters and phenylmethoxycarbonyl (Cbz) protecting groups . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The compound’s ester group can be hydrolyzed to release the active amino acid derivative, which then exerts its effects on target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-bromo-6-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester: Similar in structure but contains a bromine atom.
tert-Butyl (1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate oxalic acid: Contains an azido group and is used in different applications.
Uniqueness
tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile compound in organic synthesis and research .
Biological Activity
tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 251.29 g/mol
The structural features, including the pyrrolidine ring and the tert-butyl group, contribute to its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several modes of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may be relevant in treating diseases characterized by overactive enzymatic pathways.
- Receptor Modulation : It may interact with specific receptors in the body, potentially influencing neurotransmitter systems and cellular signaling pathways.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
- Antiproliferative Activity : In cell line assays, this compound demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent.
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study 1 : A study on mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential utility in cancer therapies.
- Study 2 : Another investigation focused on the compound's neuroprotective effects, revealing that it could mitigate neuronal cell death in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity Type | Model/System | Result |
---|---|---|
Antiproliferative | Cancer cell lines | Significant inhibition observed |
Apoptosis Induction | Cancer cell lines | Activation of caspase pathways |
Neuroprotection | Neuronal cell models | Mitigation of cell death |
Enzyme Inhibition | Biochemical assays | Inhibition of specific enzymes |
Receptor Interaction | Binding assays | Modulation of neurotransmitter receptors |
Properties
IUPAC Name |
tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(20)12-19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFFCQNSBLVXKS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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